Boc-(S)-alpha-(3-chlorobenzyl)proline
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Overview
Description
Boc-(S)-alpha-(3-chlorobenzyl)proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 3-chlorobenzyl group, and the proline structure. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(3-chlorobenzyl)proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the 3-chlorobenzyl group. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-alpha-(3-chlorobenzyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different protecting groups or modifying the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Boc-(S)-alpha-(3-chlorobenzyl)proline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-(3-chlorobenzyl)proline involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 3-chlorobenzyl group can be used to introduce specific functional groups or to modify the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the structure of the final product.
Comparison with Similar Compounds
Similar Compounds
Boc-alpha-(3-chlorobenzyl)-DL-proline: A racemic mixture of the compound.
Boc-alpha-(4-chlorobenzyl)-proline: Similar structure with a different position of the chlorine atom.
Boc-alpha-(3-fluorobenzyl)-proline: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Boc-(S)-alpha-(3-chlorobenzyl)proline is unique due to its specific stereochemistry and the presence of the 3-chlorobenzyl group. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties. The compound’s stability and reactivity also make it a valuable tool in various chemical and biological applications .
Biological Activity
Boc-(S)-alpha-(3-chlorobenzyl)proline is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc Group : A tert-butyloxycarbonyl protecting group that enhances the compound's stability during synthesis.
- Proline Backbone : The proline ring introduces conformational constraints that can influence biological activity.
- Chlorobenzyl Side Chain : The presence of a chlorobenzyl group may enhance lipophilicity and alter receptor interactions compared to simpler proline derivatives.
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its incorporation into peptides can affect their conformation and interactions with biological targets. Notably, proline derivatives often exhibit unique binding properties due to their cyclic structure, which can induce specific conformations in peptide chains.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities, including:
- Modulation of Receptor Activity : Proline derivatives have been shown to influence the activity of various receptors, including melanocortin receptors (MC4R and MC5R), which are involved in energy homeostasis and appetite regulation. For instance, studies have reported that certain proline analogs can act as partial agonists or antagonists at these receptors, modulating cAMP levels and influencing metabolic pathways .
- Antimicrobial Properties : Some proline derivatives have demonstrated antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. The chlorobenzyl modification may enhance this activity by improving membrane permeability or receptor binding .
- Anticancer Potential : The incorporation of this compound into peptide sequences has been explored for its potential anticancer effects. Compounds derived from proline have been noted for their ability to inhibit cell proliferation in various cancer cell lines, indicating a possible role in cancer therapy .
Case Studies
- Melanocortin Receptor Studies : In a study investigating the effects of proline substitutions on melanocortin receptors, this compound was found to exhibit moderate partial agonist activity at hMC4R with an EC50 value of 200 nM. This suggests that modifications to the proline backbone can significantly impact receptor selectivity and efficacy .
- Antimicrobial Activity Assessment : A series of experiments evaluated the antimicrobial efficacy of various proline derivatives, including this compound. Results indicated that compounds with similar structural modifications showed MIC values ranging from 4–8 μg/mL against multidrug-resistant strains, highlighting the potential clinical relevance of these derivatives in treating resistant infections .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Proline backbone with chlorobenzyl group | Moderate agonist at MC4R; antimicrobial properties |
Boc-L-proline | Standard proline structure | Widely used in peptide synthesis; baseline activity |
Boc-(R)-alpha-(3-benzothiophenyl)methyl-proline | Proline with benzothiophenyl group | Potentially different receptor interactions |
Properties
IUPAC Name |
(2S)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTFJXPAPHYWKB-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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